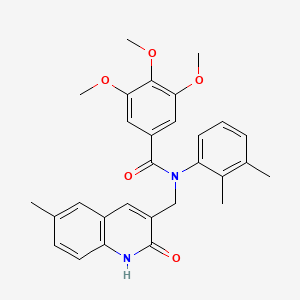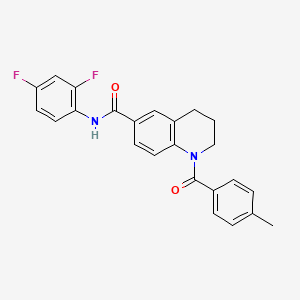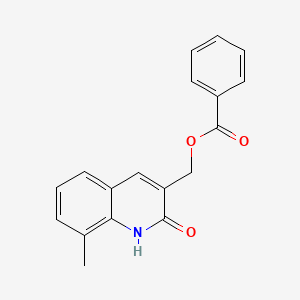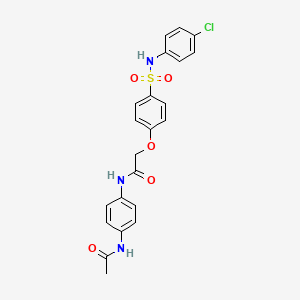
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide, also known as AC-265347, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2006 and has since been the subject of extensive scientific research.
Mechanism of Action
The exact mechanism of action of N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Specifically, N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been shown to inhibit the activity of the enzyme IKKβ, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of the enzyme Aurora-A, which is involved in cell division and is overexpressed in many types of cancer.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer effects in vitro, but its effects in vivo are not yet fully understood. It has been shown to reduce inflammation in animal models of rheumatoid arthritis, but its effects on cancer growth in vivo have not yet been studied.
Advantages and Limitations for Lab Experiments
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes. However, it also has limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide. One area of research could be to investigate its potential as a treatment for other inflammatory diseases, such as inflammatory bowel disease. Another area of research could be to investigate its potential as a treatment for other types of cancer, such as breast cancer. Additionally, further studies are needed to fully understand its mechanism of action and its effects in vivo.
Synthesis Methods
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis starts with the reaction of 4-acetamidophenol with 4-chlorobenzenesulfonyl chloride to form 4-(N-(4-chlorophenyl)sulfamoyl)acetanilide. This intermediate is then coupled with 4-bromophenol in the presence of a palladium catalyst to form N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide.
Scientific Research Applications
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been investigated as a treatment for rheumatoid arthritis. N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has also been studied for its potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-15(27)24-17-6-8-18(9-7-17)25-22(28)14-31-20-10-12-21(13-11-20)32(29,30)26-19-4-2-16(23)3-5-19/h2-13,26H,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGBLWAHHRSDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

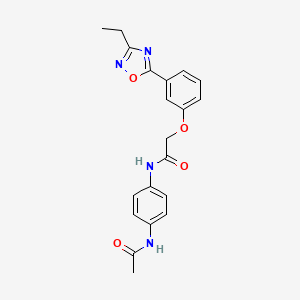
![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)
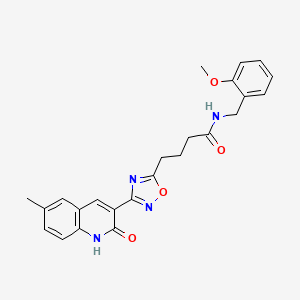
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)

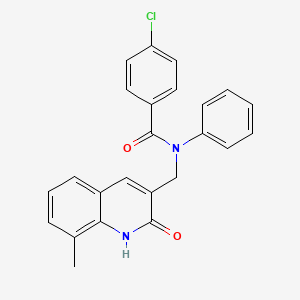
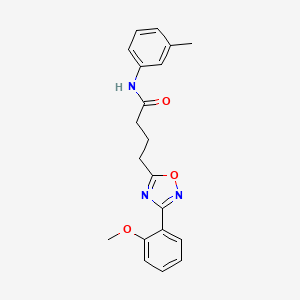
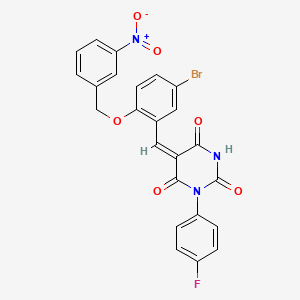
![5-oxo-N-(2-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715424.png)
